2,2,6-Trimethylpiperidin-4-ol
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Overview
Description
2,2,6-Trimethylpiperidin-4-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of three methyl groups at positions 2 and 6, and a hydroxyl group at position 4. This compound is known for its sterically hindered structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylpiperidin-4-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of acetone with ammonia and formaldehyde, followed by reduction. The reaction conditions often include the use of catalysts such as metal oxides to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6-Trimethylpiperidin-4-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylpiperidin-4-ol involves its interaction with various molecular targets and pathways. The sterically hindered structure of the compound allows it to act as a selective reagent in chemical reactions, often forming stable intermediates and products. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Similar in structure but with an additional methyl group at position 6.
2,2,6,6-Tetramethyl-4-piperidinol: Similar but with a hydroxyl group at position 4.
Uniqueness
2,2,6-Trimethylpiperidin-4-ol is unique due to its specific steric hindrance and reactivity profile. The presence of three methyl groups and a hydroxyl group provides a distinct set of chemical properties that differentiate it from other piperidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2,2,6-trimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-4-7(10)5-8(2,3)9-6/h6-7,9-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDFBGMLXISNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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